molecular formula C21H23N3O5 B2623677 Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate CAS No. 877640-53-4

Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate

Cat. No.: B2623677
CAS No.: 877640-53-4
M. Wt: 397.431
InChI Key: XIWQHEGOFVWLFI-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzoate ester, a urea derivative, and a pyrrolidinone ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Urea Formation:

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds. Research indicates that derivatives of pyrrolidine often exhibit significant biological activity, including anti-inflammatory and analgesic properties.

Case Study: Anti-Cancer Activity

A study exploring the anti-cancer properties of related compounds demonstrated that modifications in the pyrrolidine structure could enhance cytotoxicity against various cancer cell lines. This compound may share similar mechanisms of action, warranting further investigation into its potential as an anti-cancer agent .

Drug Development

The compound's ability to interact with specific biological targets makes it a candidate for drug development. Its unique structure allows for modifications that can optimize efficacy and reduce side effects.

Example: Synthesis and Optimization

Research has focused on synthesizing analogs of this compound to evaluate their pharmacokinetic profiles and therapeutic indices. For instance, variations in the substituents on the pyrrolidine ring have shown promise in enhancing binding affinity to target receptors .

Biological Studies

The compound's influence on biological pathways has been a subject of research, particularly regarding its role in modulating enzyme activity or receptor interactions.

Table 2: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylateAnticancer
Ethyl 5-ethyl-2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}thiophene-3-carboxylateAnti-inflammatory

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-(4-methoxy-3-nitrophenyl)ureido)benzoate
  • Ethyl 4-(3-(2-chloro-4-methoxyphenyl)ureido)benzoate
  • Ethyl 4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoate

Uniqueness

Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidinone ring and methoxyphenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

  • A pyrrolidine ring which is known for its diverse biological activities.
  • A methoxyphenyl group that enhances lipophilicity and biological interaction.
  • An ureido linkage , which is significant in medicinal chemistry for enzyme inhibition.

The molecular formula of the compound is C19H24N4O4C_{19}H_{24}N_{4}O_{4}, with a molecular weight of 372.42 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which could lead to therapeutic effects in diseases such as cancer and diabetes.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The presence of the pyrrolidine ring is associated with various anticancer activities, potentially through the induction of apoptosis in cancer cells .

Research Findings and Case Studies

A number of studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

StudyFocusKey Findings
Antibacterial ActivityDemonstrated moderate to strong activity against specific bacterial strains.
Antiviral ActivityInvestigated derivatives showed promising antiviral effects against human coronavirus strains.
Enzyme InhibitionSimilar compounds exhibited significant inhibition of acetylcholinesterase and urease, suggesting potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-3-29-20(26)14-4-6-15(7-5-14)22-21(27)23-16-12-19(25)24(13-16)17-8-10-18(28-2)11-9-17/h4-11,16H,3,12-13H2,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWQHEGOFVWLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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